molecular formula C11H14O3 B8731428 2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid

2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid

Cat. No.: B8731428
M. Wt: 194.23 g/mol
InChI Key: CEPBRHJAGBFDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a phenyl ring substituted with a hydroxyisopropyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reduction of 4-hydroxyphenylacetic acid using elemental phosphorus and iodine . Another approach includes the esterification of 4-hydroxyphenylacetic acid with various alcohols to form esters, followed by hydrolysis to yield the desired acid .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification and hydrolysis processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of 4-(1-oxo-1methylethyl)phenylacetic acid.

    Reduction: Formation of 4-(1-hydroxy-1methylethyl)phenylethanol.

    Substitution: Formation of various substituted phenylacetic acids depending on the substituent introduced.

Scientific Research Applications

2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyisopropyl group and the phenyl ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylacetic acid: Lacks the hydroxyisopropyl group, making it less hydrophobic.

    4-(1-oxo-1methylethyl)phenylacetic acid: An oxidized form with different chemical properties.

    4-(1-hydroxy-1methylethyl)phenylethanol: A reduced form with an alcohol group instead of a carboxylic acid.

Uniqueness

The presence of the hydroxyisopropyl group in 2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid imparts unique chemical and biological properties. This structural feature enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-[4-(2-hydroxypropan-2-yl)phenyl]acetic acid

InChI

InChI=1S/C11H14O3/c1-11(2,14)9-5-3-8(4-6-9)7-10(12)13/h3-6,14H,7H2,1-2H3,(H,12,13)

InChI Key

CEPBRHJAGBFDCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CC(=O)O)O

Origin of Product

United States

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